3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amide and nitro functional groups in this compound suggests it may have interesting chemical properties and reactivity.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-20(13-5-1-2-6-13)23-18-16-7-3-4-8-17(16)29-19(18)21(26)22-14-9-11-15(12-10-14)24(27)28/h3-4,7-13H,1-2,5-6H2,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGNSTKFAMKXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of Amide Group: The cyclopentanecarboxamido group can be introduced via amide bond formation, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the cyclopentanecarboxamido group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
The compound 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide exhibits significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Structure and Composition
- Molecular Formula : C22H24N4O4
- Molecular Weight : 396.45 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Study: Anticancer Activity
A study demonstrated that derivatives of benzofuran compounds, including this one, exhibited significant antiproliferative effects against multiple cancer cell lines. The mechanism involves the inhibition of critical pathways associated with tumor growth and survival.
Targeting Sigma Receptors
The compound may interact with sigma receptors, which are implicated in neurodegenerative diseases and cancer. Binding affinity studies suggest that modifications to the compound enhance its interaction with these receptors, potentially leading to therapeutic applications in treating neurological disorders.
Case Study: Sigma Receptor Interaction
Research into sigma receptor ligands has shown that structural modifications can significantly affect binding affinity. Compounds similar to this compound have demonstrated promising results, indicating effective receptor engagement.
In Vitro and In Vivo Studies
In vitro studies indicate that this compound has low cytotoxicity, which is favorable for therapeutic applications. In vivo studies are necessary to evaluate its efficacy in animal models, focusing on tumor growth inhibition and overall survival rates post-treatment.
| Property | Value |
|---|---|
| Antiproliferative IC50 | < 10 μM (varies by cell line) |
| Sigma Receptor K_i | S1R = 3.5 nM; S2R = 2.6 nM |
Synthesis and Development
Future research should focus on optimizing synthetic routes for this compound to enhance yield and purity. Investigating alternative synthetic pathways may also reveal new derivatives with improved biological activity.
Clinical Trials
Advancing this compound into clinical trials will be crucial for assessing its therapeutic potential in humans. Studies should aim at understanding pharmacokinetics, pharmacodynamics, and safety profiles.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro group might participate in redox reactions, while the amide group could form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-aminobenzofuran or 2-nitrobenzofuran.
Amide-Containing Compounds: Compounds like N-(4-nitrophenyl)acetamide.
Nitro-Containing Compounds: Compounds like 4-nitroaniline.
Uniqueness
3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 3-(cyclopentanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be summarized as follows:
- Molecular Formula : C18H18N4O4
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, revealing several key effects:
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in lipid metabolism and inflammatory responses.
- Interference with Cell Signaling Pathways : By affecting pathways such as the PI3K/Akt and MAPK pathways, the compound can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies and Research Findings
A review of recent literature highlights several significant findings regarding the biological activity of related compounds:
Q & A
Advanced Research Question
How do functional groups influence the compound’s reactivity and bioactivity?
Basic Research Question
- Benzofuran core : Enhances π-π stacking with hydrophobic enzyme pockets .
- 4-Nitrophenyl group : Electron-withdrawing effect increases electrophilicity, aiding nucleophilic substitutions .
- Cyclopentanecarboxamido : Aliphatic moiety improves solubility and metabolic stability .
What in vitro/in vivo models are appropriate for mechanism-of-action studies?
Advanced Research Question
- In vitro :
- In vivo :
How can analytical methods detect degradation products during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
